molecular formula C25H27Cl2N3O B15073413 5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride

5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride

Cat. No.: B15073413
M. Wt: 456.4 g/mol
InChI Key: UAGOSAKAAICKNK-UHFFFAOYSA-N
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Description

5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride is a complex organic compound with a molecular formula of C25H26ClN3O. It is known for its significant biological activity and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperidine with a propyl chain, followed by cyclization with pyrrolo[1,2-a]quinoxalin-4-one under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to act as a selective antagonist for certain receptors, such as CX3C chemokine receptor 1 (CX3CR1). This interaction can inhibit the signaling pathways involved in cell migration and inflammation, making it a valuable tool in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one is unique due to its specific structural features, such as the 4-chlorophenyl group and the piperidine ring. These features contribute to its high selectivity and potency as a receptor antagonist .

Properties

Molecular Formula

C25H27Cl2N3O

Molecular Weight

456.4 g/mol

IUPAC Name

5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride

InChI

InChI=1S/C25H26ClN3O.ClH/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30;/h1-3,5-11,15,20H,4,12-14,16-18H2;1H

InChI Key

UAGOSAKAAICKNK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)Cl)CCCN3C4=CC=CC=C4N5C=CC=C5C3=O.Cl

Origin of Product

United States

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